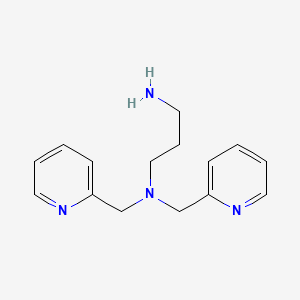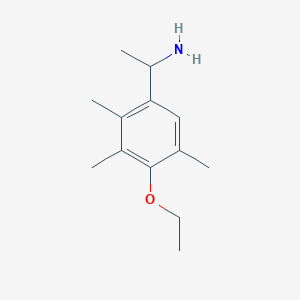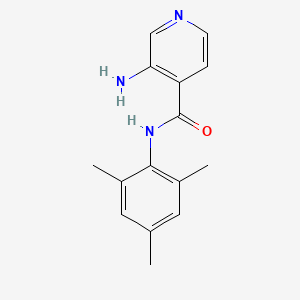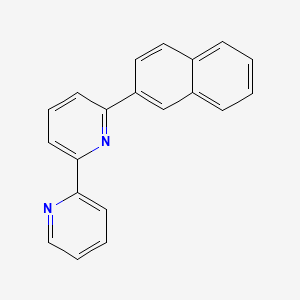
6-(Naphthalen-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Naphthalen-2-yl)-2,2’-bipyridine is a compound that belongs to the class of organic compounds known as bipyridines. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The naphthalene moiety attached to the bipyridine structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-2,2’-bipyridine typically involves the coupling of 2-bromopyridine with 2-naphthylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 6-(Naphthalen-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Naphthalen-2-yl)-2,2’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2,2’-bipyridine-6,6’-dione.
Reduction: Formation of 6-(Naphthalen-2-yl)-2,2’-bipyridine derivatives with reduced functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 6-(Naphthalen-2-yl)-2,2’-bipyridine.
Applications De Recherche Scientifique
6-(Naphthalen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of 6-(Naphthalen-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and facilitating their transport and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the naphthalene moiety.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups attached to the pyridine rings.
6-(Phenyl)-2,2’-bipyridine: A bipyridine compound with a phenyl group instead of a naphthalene moiety.
Uniqueness
6-(Naphthalen-2-yl)-2,2’-bipyridine is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and reactivity. This structural feature makes it more versatile in various applications compared to other bipyridine derivatives.
Propriétés
Numéro CAS |
208346-82-1 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C20H14N2/c1-2-7-16-14-17(12-11-15(16)6-1)18-9-5-10-20(22-18)19-8-3-4-13-21-19/h1-14H |
Clé InChI |
MCXKVLXFJUQHAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
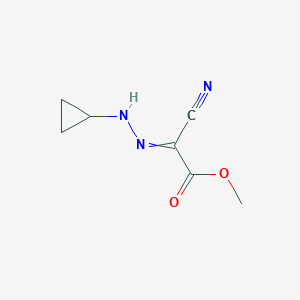


![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
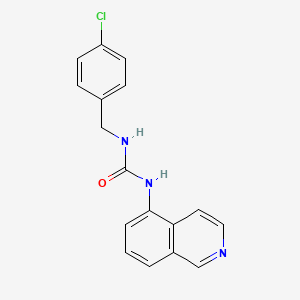
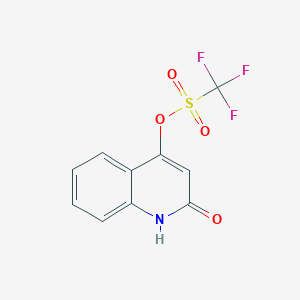
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

